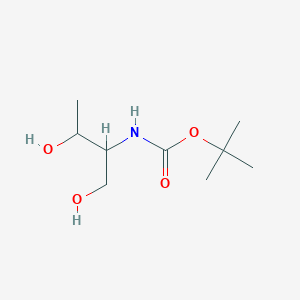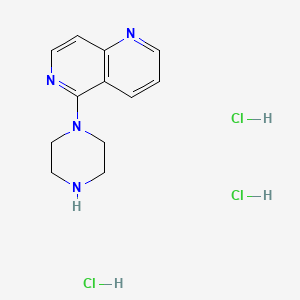
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is a chemical compound with the CAS Number: 1171412-23-9 . It has a molecular weight of 250.73 and its IUPAC name is 5-(1-piperazinyl)[1,6]naphthyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4.ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.73 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Serotonin 5-HT3 Receptor Antagonists
5-Piperazin-1-yl-1,6-naphthyridine derivatives have been explored as potential serotonin 5-HT3 receptor antagonists. A study by Mahesh et al. (2004) involved synthesizing a series of these compounds, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which exhibited favorable 5-HT3 receptor antagonism in the Guinea pig ileum. This suggests a potential application in targeting serotonin receptors for various therapeutic purposes (Mahesh, Perumal, & Pandi, 2004).
Synthesis and Structural Analysis
5-Piperazin-1-yl-1,6-naphthyridine compounds have been synthesized for various applications. Parvez et al. (2004) described the crystal structure of a compound with a similar structure, highlighting its potential for detailed structural analysis and applications in materials science or medicinal chemistry (Parvez, Arayne, Sultana, & Siddiqi, 2004).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied. Gan et al. (2003) synthesized novel compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, and analyzed their fluorescence spectra. This research opens pathways for the use of such compounds in fluorescence-based applications and photochemistry (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial and Antibacterial Properties
Research into the antimicrobial and antibacterial properties of compounds related to 5-Piperazin-1-yl-1,6-naphthyridine has been conducted. Verma and Singh (2015) explored the synthesis and antimicrobial studies of metal complexes bearing a piperazine substituent, which could lead to potential applications in combating bacterial infections (Verma & Singh, 2015).
Safety and Hazards
properties
IUPAC Name |
5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVJYIHEQUBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2364828.png)
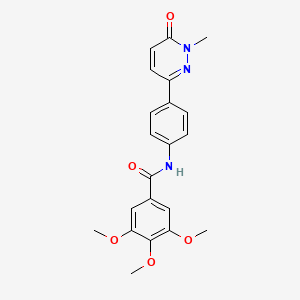
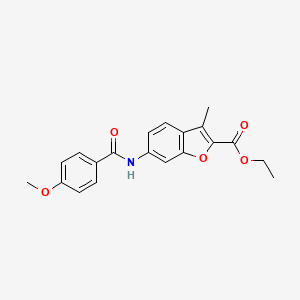
![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)
![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)

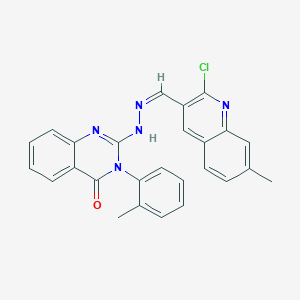
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
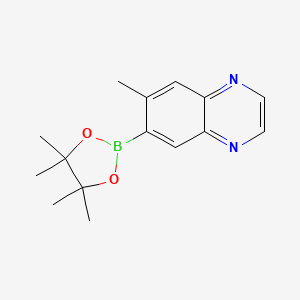
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
